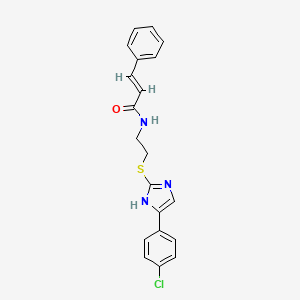
N-(2-cloro-5-(trifluorometil)fenil)-6-hidroxipirimidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Material: 6-hydroxypyrimidine intermediate.
Reaction: Amidation reaction using carboxylic acid derivatives or acyl chlorides in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions due to its electron-withdrawing trifluoromethyl group.
Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its ability to interact with active sites.
Antimicrobial Activity: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Medicine
Drug Development: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer properties.
Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.
Industry
Agriculture: Potential use in the development of agrochemicals for pest control.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the hydroxypyrimidine and carboxamide functionalities.
-
Preparation of 2-chloro-5-(trifluoromethyl)aniline
Starting Material: 2-chloro-5-(trifluoromethyl)nitrobenzene.
Reaction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
-
Formation of the Pyrimidine Ring
Starting Material: 2-chloro-5-(trifluoromethyl)aniline.
Reaction: Cyclization with appropriate reagents to form the pyrimidine ring, often involving formamide or similar compounds under acidic or basic conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.
-
Reduction
- The nitro group in the precursor can be reduced to an amine, as mentioned in the synthetic route.
-
Substitution
- The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.
Major Products Formed
Oxidation: Formation of pyrimidine ketones or aldehydes.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)aniline.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by increasing lipophilicity and metabolic stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypyridine-4-carboxamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxyquinoline-4-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYHKVIJBQUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)



![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2585236.png)





